molecular formula C17H9ClF3NO2S B2404724 4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid CAS No. 860609-91-2

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid

Cat. No.: B2404724
CAS No.: 860609-91-2
M. Wt: 383.77
InChI Key: HMFDFAAWLNXXEG-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core substituted with a chlorophenyl sulfanyl group and a trifluoromethyl group, making it a unique and versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the quinoline core, often using a base such as sodium hydride (NaH) to facilitate the reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The quinoline core can be reduced under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Various electrophiles, Lewis acids as catalysts

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Functionalized aromatic compounds

Scientific Research Applications

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)sulfanyl-quinoline-3-carboxylic Acid
  • 8-(trifluoromethyl)quinoline-3-carboxylic Acid
  • 4-(4-chlorophenyl)quinoline-3-carboxylic Acid

Uniqueness

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic Acid stands out due to the presence of both the chlorophenyl sulfanyl and trifluoromethyl groups, which confer unique chemical and biological properties. These substitutions enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO2S/c18-9-4-6-10(7-5-9)25-15-11-2-1-3-13(17(19,20)21)14(11)22-8-12(15)16(23)24/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDFAAWLNXXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)C(F)(F)F)C(=O)O)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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